Methiothepin maleate
Overview
Description
Methiothepin maleate, also known as Metitepine maleate, is a potent and non-selective 5-HT2 receptor antagonist . It has a high affinity for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 .
Molecular Structure Analysis
The molecular formula of Methiothepin maleate is C24H28N2O4S2 . Its molecular weight is 472.62 .Chemical Reactions Analysis
Methiothepin maleate is a potent antagonist of various serotonin (5-HT) receptors . It exhibits high affinity at 5-HT2A, 5HT2B, and 5HT2C .Physical And Chemical Properties Analysis
Methiothepin maleate is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 0.5 mg/ml in ethanol .Scientific Research Applications
Neuropharmacological Effects
Methiothepin Maleate has been studied for its antagonistic effects on 5-hydroxytryptamine (5-HT) receptors in the central nervous system (CNS). Research has shown that it can influence neuropharmacological activities, like increasing drug-induced spikes, antagonizing the inhibitory action of certain compounds on spikes, and inducing spikes in untreated animals. This is indicative of its significant role in neurotransmitter regulation within the CNS (Monachon et al., 2004).
Reproductive Behavior in Animals
Methiothepin Maleate has been explored for its effects on reproductive behavior, particularly in freshwater snails. It's been found to prevent egg laying in a dose-dependent manner and induce penile erection, indicating its potential as a target for snail control strategies (Muschamp & Fong, 2001).
Gastrointestinal Effects
Research has indicated that Methiothepin can attenuate gastric secretion and motility effects stimulated by vagal stimulants. It highlights its inhibitory actions at the dorsal vagal complex, suggesting potential applications in managing gastrointestinal functions (Varanasi et al., 2002).
Enhancing Chemotherapy Efficacy
A study conducted in 2021 found that Methiothepin can inhibit doxorubicin efflux and enhance the cytotoxicity of certain chemotherapy drugs in melanoma cells. This indicates its potential use in overcoming resistance in cancer treatments (Durand et al., 2021).
Effects on Ovarian Cancer Cells
Methiothepin has been shown to suppress the viability of ovarian cancer cells, induce apoptosis, and interfere with vascular development. This suggests its potential as a novel therapeutic agent for ovarian cancer treatment (Lee et al., 2020).
Influence on Hemolymph Composition in Mosquitoes
Studies on Aedes aegypti larvae have explored Methiothepin's role in regulating hemolymph composition. It affects osmotic pressure, sodium concentrations, and pH, highlighting its impact on physiological processes in insects (Clark et al., 2009).
Effect on Urethral Continence Reflex
Research has shown that Methiothepin can influence the neurally evoked urethral continence reflex, suggesting its potential application in managing conditions like stress urinary incontinence (Miyazato et al., 2008).
Impact on Learning and Memory in Snails
Methiothepin has been used to study the effects of serotonin receptor antagonism on learning and memory processes in snails, providing insights into the molecular mechanisms underlying these cognitive functions (Andrianov et al., 2018).
Role in Apoptosis of Prostate Cancer Cells
A 2020 study found that Methiothepin Maleate induces apoptosis in prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction, highlighting its potential in cancer therapy (Yang et al., 2020).
Safety And Hazards
Future Directions
Methiothepin maleate has been shown to increase the efficacy of chemotherapy against resistant melanoma cells . It has been reported to overcome the resistance of BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib . This suggests that Methiothepin maleate could potentially be used in the treatment of resistant melanoma cells .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEHWZGDSFHR-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042630 | |
Record name | Methiothepin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methiothepin maleate | |
CAS RN |
19728-88-2, 20229-30-5 | |
Record name | Methiothepin maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metitepine maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METITEPINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methiothepin maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METITEPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.